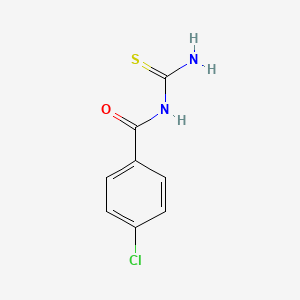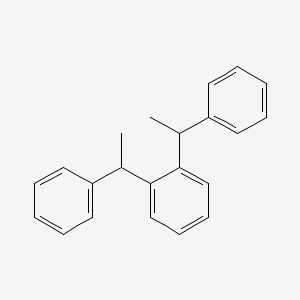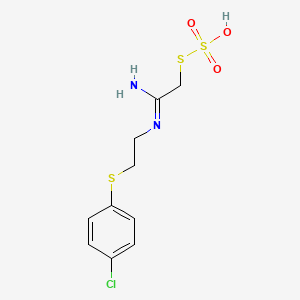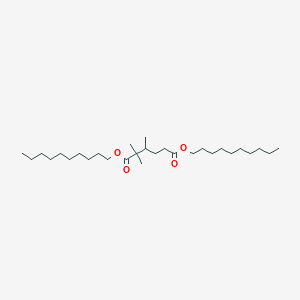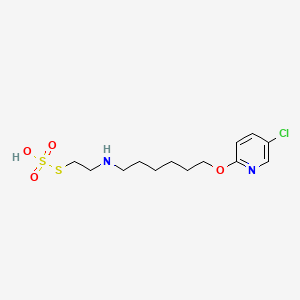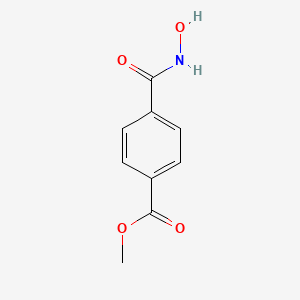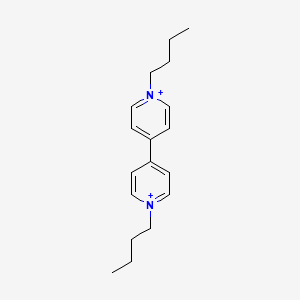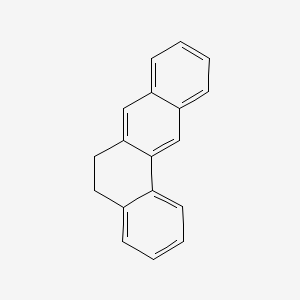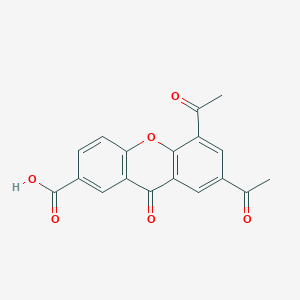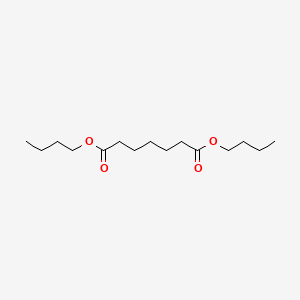
Dibutyl pimelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl pimelate: is an organic compound belonging to the class of esters. It is derived from pimelic acid and butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibutyl pimelate can be synthesized through the esterification of pimelic acid with butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of pimelic acid to this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of pimelic acid and butanol in the presence of an acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to achieve optimal yield. The product is purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Dibutyl pimelate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce pimelic acid and butanol.
Oxidation: Under oxidative conditions, this compound can be converted to pimelic acid.
Reduction: this compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Pimelic acid and butanol.
Oxidation: Pimelic acid.
Reduction: Alcohol derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dibutyl pimelate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various organic compounds and polymers.
Biology: In biological research, this compound is used to study the metabolic pathways of esters and their interactions with enzymes.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of flexible plastics and as a lubricant in various mechanical applications.
Wirkmechanismus
Mechanism of Action: The mechanism by which dibutyl pimelate exerts its effects involves its interaction with specific molecular targets. In biological systems, it is metabolized by esterases to produce pimelic acid and butanol. These metabolites can then participate in various biochemical pathways.
Molecular Targets and Pathways:
Esterases: Enzymes that catalyze the hydrolysis of esters.
Biochemical Pathways: The metabolites of this compound can enter the citric acid cycle and other metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Diethyl pimelate: Another ester of pimelic acid, but with ethyl groups instead of butyl groups.
Dibutyl phthalate: A similar ester but derived from phthalic acid instead of pimelic acid.
Uniqueness: Dibutyl pimelate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to diethyl pimelate provides different solubility and reactivity characteristics. Compared to dibutyl phthalate, this compound has a different acid backbone, leading to variations in its applications and interactions in chemical reactions.
Eigenschaften
CAS-Nummer |
51238-94-9 |
|---|---|
Molekularformel |
C15H28O4 |
Molekulargewicht |
272.38 g/mol |
IUPAC-Name |
dibutyl heptanedioate |
InChI |
InChI=1S/C15H28O4/c1-3-5-12-18-14(16)10-8-7-9-11-15(17)19-13-6-4-2/h3-13H2,1-2H3 |
InChI-Schlüssel |
IQYKLRJIMOPPKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCCCCC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


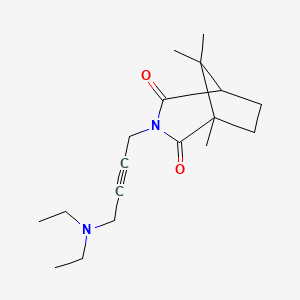
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)
